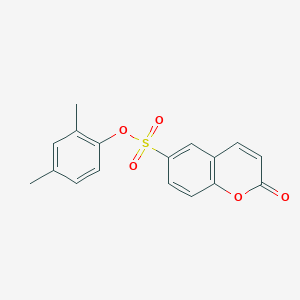

2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate” is a derivative of 2H-chromene, an important class of heterocyclic compounds . These compounds are widely found in nature and have been used in various fields such as medicinal industry and materials science . They exhibit numerous biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Synthesis Analysis

The synthesis of 2H-chromene derivatives has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . A specific synthesis method for “2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate” is not available in the retrieved papers.Molecular Structure Analysis

2H-chromenes have a simple structure with a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . The specific molecular structure of “2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate” is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Multicomponent reactions offer an efficient and eco-friendly approach for synthesizing biologically active compounds. Dimethyl sulfoxide (DMSO), a solvent with low toxicity, supports the synthesis of complex organic molecules at room temperature, highlighting its role in developing novel compounds (Ryzhkova et al., 2021). Furthermore, silica-bonded S-sulfonic acid (SBSSA) catalysis in aqueous ethanol enables the synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives, demonstrating the potential for green chemistry applications in synthesizing chromene-based compounds (Aswin et al., 2014).

Material Science

Poly(2,6-dimethylphenylene oxide) (PPO) and its sulfonated derivatives exhibit unique properties useful for membrane technologies. Studies on sulfonation of PPO and its effect on gas and water vapor permeation behavior underline the importance of chemical modification in tailoring material properties for specific applications (Fu et al., 1994).

Environmental Studies

In the context of environmental sustainability, the oxidative desulfurization of sulfur-containing compounds using catalysts points toward methods for reducing the sulfur content in fuels, contributing to cleaner combustion processes (Lu et al., 2010). Advanced oxidation processes, including UV and hydrogen peroxide treatment, have shown effectiveness in degrading perfluoroalkyl substances, indicating the potential for environmental remediation techniques (Yang et al., 2014).

Wirkmechanismus

Target of Action

2H-chromenes are a type of chromene, which are important oxygen heterocycles . They widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . .

Mode of Action

2h-chromenes have been used broadly in materials science and organic synthesis . They are involved in benzopyran ring formation and late-stage functionalization .

Biochemical Pathways

2h-chromenes are known to be involved in various biological activities .

Result of Action

2h-chromenes have been found to exhibit a variety of biological activities .

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl) 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-11-3-6-15(12(2)9-11)22-23(19,20)14-5-7-16-13(10-14)4-8-17(18)21-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZTKIJFDEDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethylphenyl 2-oxo-2H-chromene-6-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

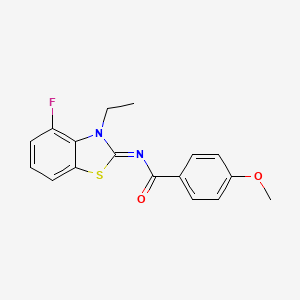

![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)

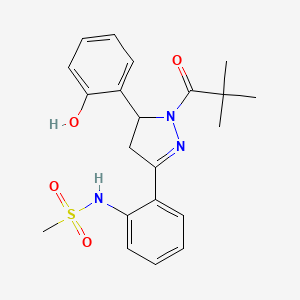

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)

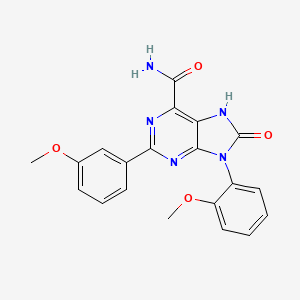

![3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2689818.png)